![molecular formula C34H34Cl2N2O2S2 B14870997 N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)
N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide is a complex organic compound characterized by the presence of tert-butyl groups, chlorophenyl groups, and a dithio linkage
Métodos De Preparación
The synthesis of N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the tert-butylbenzoyl intermediate: This step involves the reaction of tert-butylbenzoyl chloride with an appropriate amine to form the tert-butylbenzoyl amide.
Introduction of the chlorophenyl groups: The chlorophenyl groups are introduced through a nucleophilic substitution reaction, where the chlorophenyl halide reacts with the amide intermediate.
Formation of the dithio linkage: The dithio linkage is formed by reacting the chlorophenyl intermediate with a sulfur-containing reagent under specific conditions.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dithio linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl positions, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: It is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The dithio linkage and chlorophenyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide can be compared with other similar compounds, such as:
N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)thio]-4-chlorophenyl)-4-(tert-butyl)benzamide: This compound has a thio linkage instead of a dithio linkage, which affects its chemical reactivity and biological activity.
N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)oxy]-4-chlorophenyl)-4-(tert-butyl)benzamide: This compound has an oxy linkage, which also influences its properties and applications.
The uniqueness of this compound lies in its dithio linkage, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C34H34Cl2N2O2S2 |
|---|---|
Peso molecular |
637.7 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[2-[[2-[(4-tert-butylbenzoyl)amino]-5-chlorophenyl]disulfanyl]-4-chlorophenyl]benzamide |
InChI |
InChI=1S/C34H34Cl2N2O2S2/c1-33(2,3)23-11-7-21(8-12-23)31(39)37-27-17-15-25(35)19-29(27)41-42-30-20-26(36)16-18-28(30)38-32(40)22-9-13-24(14-10-22)34(4,5)6/h7-20H,1-6H3,(H,37,39)(H,38,40) |
Clave InChI |
UBZRYTRUKBWCNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)SSC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


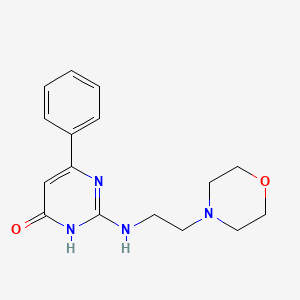
![6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14870938.png)

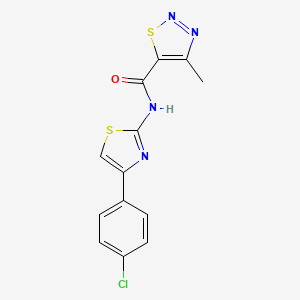

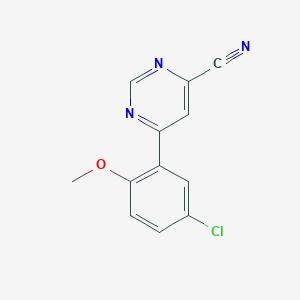
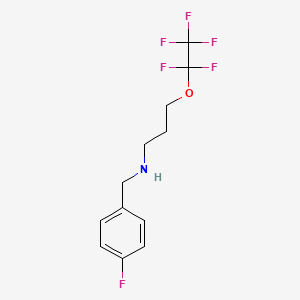
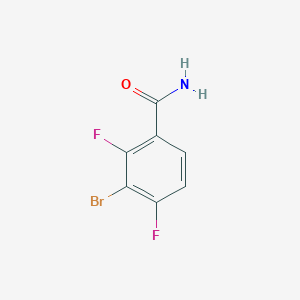
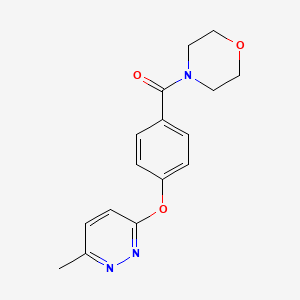
![7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870982.png)
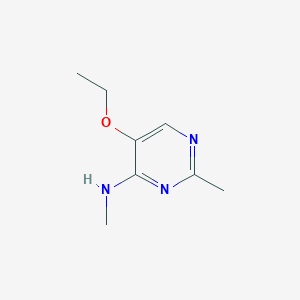


![ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14871015.png)
